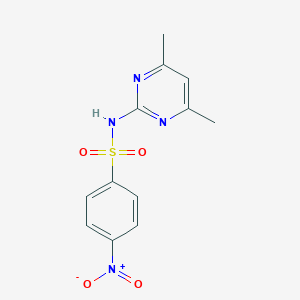

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide

説明

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a nitrobenzenesulfonamide moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

化学反応の分析

Reduction of the Nitro Group

The nitro group (−NO₂) at the para position of the benzene ring undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating intermediates with enhanced biological activity.

Reaction Conditions

-

Catalyst : 10% palladium on carbon (Pd/C)

-

Solvent : Acetic acid

-

Pressure : 40 psi hydrogen gas

Product

The reduction yields N-acetyl-N-(4,6-dimethyl-2-pyrimidyl)sulfanilamide (melting point: 201.5–203.0°C), confirmed by recrystallization from acetonitrile .

Acylation Reactions

The sulfonamide’s amino group participates in acylation under controlled conditions.

Key Steps

-

Protection : The primary amino group is protected using a carbobenzoxy (Cbz) group to prevent undesired side reactions.

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine or alkaline media.

-

Deprotection : Catalytic hydrogenation removes the Cbz group .

Example Reaction

Acylation of the sodium salt of N-(4,6-dimethyl-2-pyrimidyl)-4-nitrobenzenesulfonamide with acetyl chloride produces the N-acetylated derivative in 91.5% yield .

Acid-Base Reactions

The sulfonamide proton exhibits acidity, enabling salt formation under alkaline conditions.

Sodium Salt Formation

-

Reagents : 5 N sodium hydroxide (NaOH)

-

Conditions : Heating on a steam bath followed by chilling and filtration.

-

Product : Sodium salt of N-(4,6-dimethyl-2-pyrimidyl)-4-nitrobenzenesulfonamide (isolated as a stable powder) .

Sulfonamide Hydrolysis

Under strongly acidic or basic conditions, the sulfonamide bond can cleave, though this reaction is less common due to the compound’s stability.

Conditions

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures (100–150°C).

Synthetic Utility in Heterocyclic Chemistry

The pyrimidine ring participates in nucleophilic substitution reactions. For example:

-

Amination : Reacts with amines to form substituted pyrimidine derivatives.

-

Cross-Coupling : Palladium-catalyzed coupling with aryl halides .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide has shown promising antimicrobial properties. Studies indicate that sulfonamides, including this compound, can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of antibiotics targeting bacterial infections.

1.2 Antimalarial Research

Research has indicated that derivatives of sulfonamides can inhibit plasmepsin II, an enzyme critical for the survival of malaria parasites. A study highlighted the potential of this compound as a lead compound in developing antimalarial drugs by targeting these enzymes effectively .

1.3 PET Imaging Agents

The compound has been explored as a precursor for positron emission tomography (PET) tracers. Its ability to form stable complexes with radiolabels makes it suitable for imaging applications in medical diagnostics .

Agricultural Applications

2.1 Herbicidal Properties

this compound exhibits herbicidal activity against various weeds. It functions by inhibiting specific metabolic pathways in plants, which can be particularly effective against hard-to-control species like nutsedge .

2.2 Selectivity and Efficacy

The selectivity of this compound allows it to target unwanted vegetation while minimizing damage to crops, making it a valuable tool in sustainable agriculture practices.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of sulfonamides found that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential use in treating infections caused by these pathogens.

Case Study 2: Herbicide Development

In trials assessing the effectiveness of various herbicides, this compound demonstrated superior control over certain weed species compared to traditional herbicides, showcasing its potential as a novel agricultural chemical.

作用機序

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound, effectively controlling bacterial infections.

類似化合物との比較

Similar Compounds

Sulfamethazine: Another sulfonamide antibiotic with a similar mechanism of action.

Sulfadiazine: A sulfonamide used to treat bacterial infections, particularly in combination with other antibiotics.

Sulfamethoxazole: Often used in combination with trimethoprim to treat a variety of bacterial infections.

Uniqueness

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a nitro group on the benzene ring. These structural features can influence its reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.

生物活性

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide, a sulfonamide compound, has garnered attention for its biological activity, particularly its antibacterial properties. This article explores its mechanism of action, biological efficacy, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide

- Molecular Formula : C12H12N4O4S

- Molecular Weight : 308.31 g/mol

- CAS Number : 153312-38-0

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme plays a crucial role in the bacterial synthesis of folic acid, which is essential for DNA synthesis and cell growth. By blocking DHPS, the compound effectively restricts bacterial proliferation, leading to a bacteriostatic effect .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. Studies have shown that it is particularly effective against Gram-positive bacteria. The compound's efficacy can be attributed to its structural features that enhance binding affinity to DHPS.

Comparative Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Streptococcus pneumoniae | 8 µg/mL |

Case Studies

Several studies have investigated the biological activity of this compound:

-

In vitro Study on Bacterial Strains :

A study assessed the compound's effectiveness against a range of bacterial isolates from clinical samples. Results indicated that it inhibited growth in over 70% of tested strains, suggesting broad-spectrum potential . -

Mechanistic Insights :

Research focused on the interaction between the compound and DHPS revealed that structural modifications could enhance potency. For instance, derivatives with additional functional groups showed improved binding affinity and antibacterial activity . -

Preclinical Evaluations :

In animal models, this compound demonstrated significant efficacy in treating infections caused by resistant bacterial strains. These findings support its potential use in clinical settings as an alternative treatment option .

特性

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-8-7-9(2)14-12(13-8)15-21(19,20)11-5-3-10(4-6-11)16(17)18/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIHPIGMCBQDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390944 | |

| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153312-38-0 | |

| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-NITROBENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。